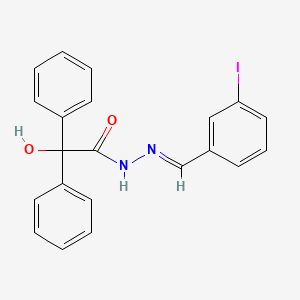
1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole, commonly known as FDP, is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Aplicaciones Científicas De Investigación
FDP has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, FDP has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
In agriculture, FDP has been found to exhibit significant herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. FDP has also been found to exhibit antifungal properties, making it a potential candidate for the development of new fungicides.
In materials science, FDP has been found to exhibit unique optical and electronic properties, making it a potential candidate for the development of new materials for various applications, including optoelectronics and photovoltaics.
Mecanismo De Acción
The exact mechanism of action of FDP is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in the inflammatory and pain signaling pathways. FDP has also been found to exhibit potent antioxidant properties, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
FDP has been found to exhibit significant anti-inflammatory, analgesic, and antioxidant effects in various in vitro and in vivo studies. FDP has also been found to exhibit significant herbicidal and antifungal effects in various studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FDP is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. FDP also exhibits significant herbicidal and antifungal effects, making it a potential candidate for the development of new herbicides and fungicides.
One of the limitations of FDP is its relatively low solubility in water, which may limit its use in certain applications. FDP also exhibits some toxicity towards certain cell lines, which may limit its use in certain in vitro studies.
Direcciones Futuras
There are several future directions for the research and development of FDP. One potential direction is the further exploration of its anti-inflammatory and analgesic properties for the development of new drugs for the treatment of pain and inflammation-related disorders. Another potential direction is the development of new herbicides and fungicides based on the herbicidal and antifungal properties of FDP. Additionally, further research is needed to fully understand the mechanism of action of FDP and its potential applications in materials science.
Métodos De Síntesis
FDP can be synthesized through a multistep process involving the reaction of 4-fluorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure form of FDP.
Propiedades
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-8-7-9(2)15(14-8)12(16)10-3-5-11(13)6-4-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBRBWAIBHANHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1H-pyrazol-1-yl)(4-fluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)
![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)
![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)
![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)
![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)
![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)
![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)
![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)